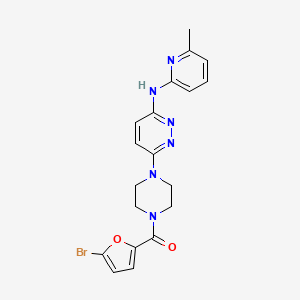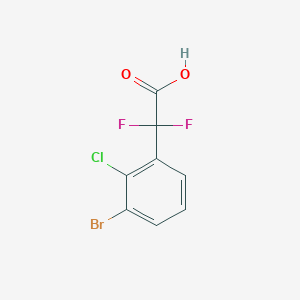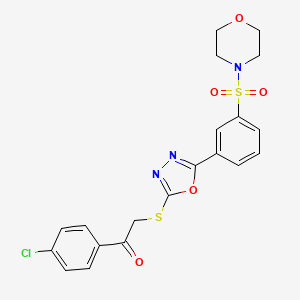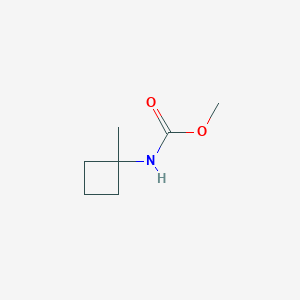![molecular formula C21H26N2O6S B2853718 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 1421451-88-8](/img/structure/B2853718.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide is a complex chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This article will delve into the detailed aspects of its preparation, reactions, applications, mechanism of action, and comparisons with similar compounds.
准备方法
The synthetic route for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide involves several key steps:
Starting Materials: : The synthesis typically begins with benzo[d][1,3]dioxole and N,N-diethylsulfamoylbenzoyl chloride.
Reactions: : The first step involves the formation of a hydroxypropyl derivative from benzo[d][1,3]dioxole. This is followed by the reaction with N,N-diethylsulfamoylbenzoyl chloride under basic conditions to form the final product.
Conditions: : Typical reaction conditions include temperatures ranging from 25-50°C and reaction times of 12-24 hours.
Purification: : The product is usually purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory methods, optimizing reaction conditions for larger volumes, and ensuring consistent product quality. Techniques such as continuous flow reactors and automated purification systems might be employed.
化学反应分析
This compound can undergo various chemical reactions:
Oxidation: : Can be oxidized using agents like chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: : Can be reduced using agents such as sodium borohydride to produce alcohol derivatives.
Substitution: : Can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common reagents include sulfuric acid, hydrochloric acid, sodium hydroxide, and organic solvents like dichloromethane or ethanol. Major products of these reactions vary but typically include hydroxylated or alkylated derivatives.
科学研究应用
Chemistry: : Used as a starting material for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. The presence of the benzo[d][1,3]dioxole and sulfamoyl groups suggests potential interactions with biological pathways involving oxidative stress or enzyme inhibition. Further studies would be necessary to elucidate the exact pathways involved.
相似化合物的比较
Compared to other compounds with similar structures, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological or chemical properties. Similar compounds include:
Benzo[d][1,3]dioxole derivatives with different substituents.
N,N-diethylsulfamoyl derivatives with varying aromatic rings.
属性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-3-23(4-2)30(26,27)17-8-5-15(6-9-17)21(25)22-12-11-18(24)16-7-10-19-20(13-16)29-14-28-19/h5-10,13,18,24H,3-4,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIYMVWIPJBUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853639.png)
![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2853640.png)
![{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2853641.png)

![1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853644.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-iodophenyl)acetic acid](/img/structure/B2853648.png)


![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2853655.png)
![2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2853657.png)
![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2853658.png)
